

Natural occurrence of benzyl methyl sulfide in food products

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Compound of Interest

Compound Name: Benzyl methyl sulfide

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An In-depth Technical Guide to the Natural Occurrence of **Benzyl Methyl Sulfide** in Food Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl methyl sulfide (CAS 766-92-7), a volatile organosulfur compound, is a significant contributor to the desirable savory, roasted, and meaty aroma profiles of various food products. Despite its potent sensory impact, characterized by an exceptionally low odor threshold, the body of scientific literature detailing its natural occurrence, concentration, and biosynthetic origins is notably sparse. This technical guide synthesizes the current understanding of **benzyl methyl sulfide** in the food matrix. It covers its physicochemical properties, documented occurrences, and the primary mechanisms believed to be responsible for its formation, including thermal reactions during cooking. Furthermore, this guide provides a detailed, field-proven analytical protocol for the identification and quantification of this elusive compound using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). Potential biosynthetic pathways involving plant-derived precursors like glucosinolates are explored, and its regulatory status is summarized. This document serves as a comprehensive resource, highlighting critical knowledge gaps and providing the technical framework necessary for future research in this area.

Introduction to Benzyl Methyl Sulfide

Benzyl methyl sulfide, systematically named [(methylthio)methyl]benzene, is a thioether that plays a crucial role in the flavor chemistry of many foods.[1][2] Its powerful aroma, even at trace concentrations, makes it a compound of high interest for food scientists and flavor chemists.[3] While it is used as a commercial flavoring agent, its presence as a natural constituent of foods is less understood.[2]

Physicochemical and Sensory Properties

The key properties of **benzyl methyl sulfide** are summarized in Table 1. Its volatility and characteristic sulfurous odor are defining features. The sensory profile is complex, often described with desirable savory notes like roasted meat, but also possessing alliaceous (onion/garlic) undertones.[4][5] A critical aspect of its influence on food aroma is its extremely low odor detection threshold, reported to be 2.1 parts per billion (ppb) in air, meaning minute quantities can have a significant sensory impact.[3][6]

Table 1: Physicochemical and Sensory Properties of **Benzyl Methyl Sulfide**

Property	Value	Reference(s)
CAS Number	766-92-7	[2]
Molecular Formula	C ₈ H ₁₀ S	[2]
Molecular Weight	138.23 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	196-198 °C	[4]
Odor Description	Roasted, burnt, beefy, chicken, sulfurous, onion, garlic	[4][5]
Odor Threshold (Air)	0.0021 ppm (2.1 ppb)	[3][6]
Solubility	Slightly soluble in water; soluble in fats and propylene glycol	[4]

Natural Occurrence and Formation in Foods

The presence of **benzyl methyl sulfide** in food is primarily linked to thermally processed products, particularly cooked meats. However, it has been detected in other food categories as well.

Documented Presence in Foods

Benzyl methyl sulfide has been identified as a volatile component in several foods, although quantitative data remains largely unpublished in peer-reviewed literature.^[7] This is a significant knowledge gap; its detection confirms its natural occurrence, but the lack of concentration data makes it difficult to assess its precise contribution to the overall flavor of these products.

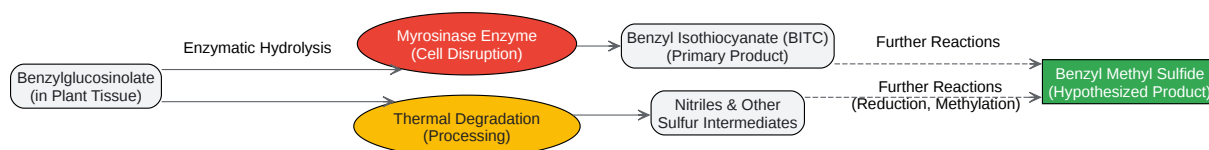
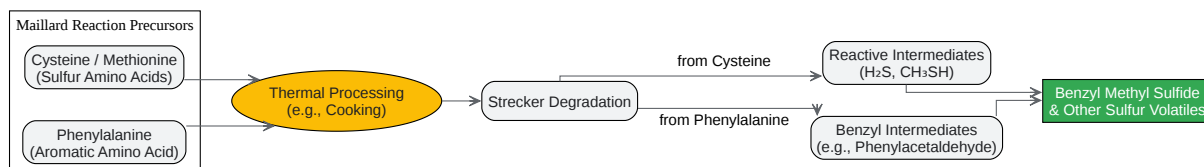
Table 2: Documented Natural Occurrence of **Benzyl Methyl Sulfide**

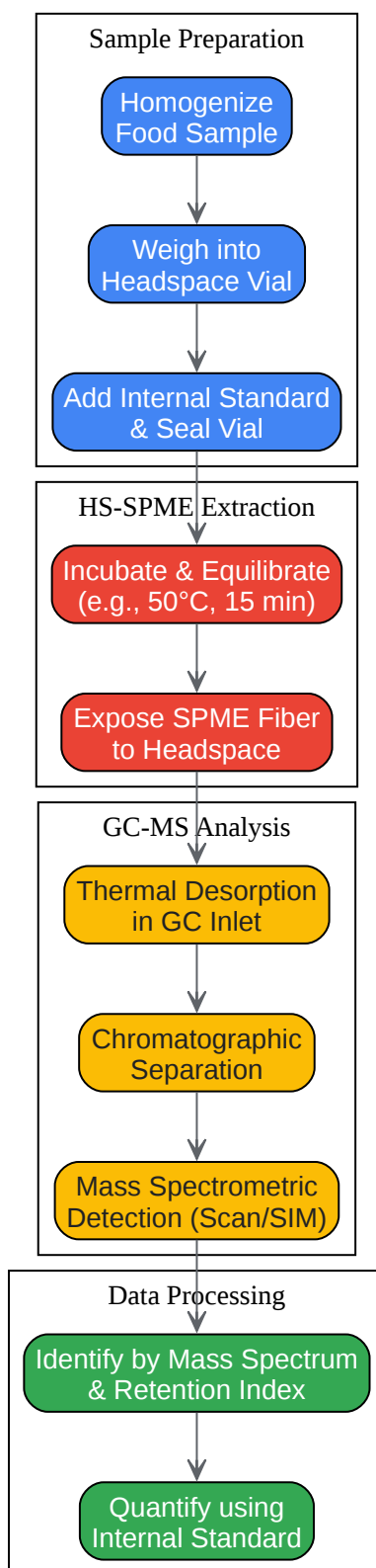
Food Category	Specific Product(s)	Status	Reference(s)
Meat & Poultry	Cooked Chicken, Cooked Pork, Anatidae (Ducks, Geese)	Detected	^[7]
Dairy	Cow's Milk	Detected	^[7]

Formation During Thermal Processing

The most probable route for the formation of **benzyl methyl sulfide** and other key sulfur-containing flavor compounds in cooked food is through heat-induced reactions, namely the Maillard reaction and the associated Strecker degradation of amino acids.^{[8][9]}

Causality: During the cooking of meat, the sulfur-containing amino acid cysteine reacts with other Maillard reaction intermediates. The Strecker degradation of cysteine produces highly reactive intermediates like hydrogen sulfide (H₂S) and methanethiol (CH₃SH). These compounds can then react with other components, such as benzyl derivatives formed from the degradation of phenylalanine, to produce a variety of sulfur volatiles, including potentially **benzyl methyl sulfide**.^{[10][11]} While hundreds of volatile compounds are generated during cooking, sulfur compounds are known to be critical for the characteristic "meaty" aroma due to their low odor thresholds.^{[9][10]}





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